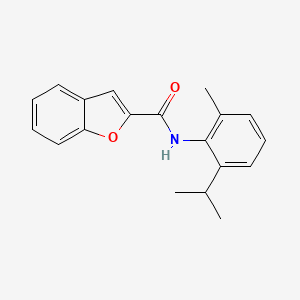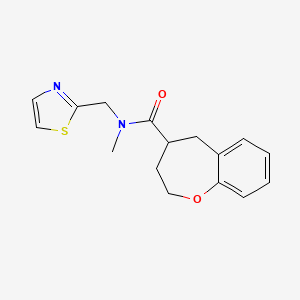![molecular formula C15H17NO B5681553 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol, also known as DMP-840, is a chemical compound that belongs to the class of phenols. It has been extensively studied for its potential applications in various scientific research fields.
作用機序
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol works by inhibiting the activity of tyrosinase, which is responsible for the production of melanin. Melanin is a pigment that gives color to the skin, hair, and eyes. By inhibiting tyrosinase, 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol can reduce the production of melanin, which can be beneficial in treating hyperpigmentation disorders such as melasma and age spots.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce melanin production in melanocytes, which can help in the treatment of hyperpigmentation disorders.
実験室実験の利点と制限
One of the advantages of using 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol in lab experiments is its high potency and specificity. It has been found to be effective in inhibiting tyrosinase activity at low concentrations. However, one of the limitations of using 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol. One potential area of research is the development of new derivatives of 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol with improved potency and specificity. Another area of research is the investigation of the potential use of 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol in the treatment of other hyperpigmentation disorders such as vitiligo. Additionally, the potential use of 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol in the development of new antibacterial and antifungal agents can be explored.
Conclusion:
In conclusion, 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol can lead to the development of new drugs and therapies for various medical conditions.
合成法
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol can be synthesized through a multistep process involving the reaction of 4-methylacetanilide with 2,6-dimethylphenol in the presence of a catalyst, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol has been used in various scientific research studies due to its potential applications in the field of medicine and biology. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied as an inhibitor of tyrosinase, an enzyme that plays a crucial role in melanin synthesis.
特性
IUPAC Name |
2,6-dimethyl-4-(4-methylanilino)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-6-13(7-5-10)16-14-8-11(2)15(17)12(3)9-14/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJKSGRGQVRXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)-N-methylacetamide](/img/structure/B5681473.png)
![3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5681486.png)
![1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5681492.png)
![2-[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-N-(2-methylbenzyl)acetamide](/img/structure/B5681497.png)
![{3-(2-methoxyethyl)-1-[(methylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B5681500.png)

![1-(pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5681513.png)
![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5681520.png)
![methyl 4-{5-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5681525.png)
![N-methyl-N-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5681534.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)
![5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681563.png)

![N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine](/img/structure/B5681569.png)